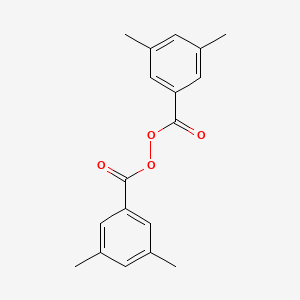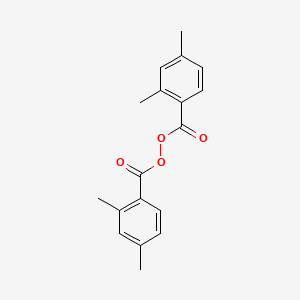
(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4-dimethylbenzoyl) peroxide: is an organic peroxide compound characterized by the presence of two 2,4-dimethylbenzoyl groups linked by a peroxide bond. This compound is known for its ability to generate free radicals, making it a valuable initiator in polymerization reactions and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-dimethylbenzoyl) peroxide typically involves the reaction of 2,4-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide bond.
Industrial Production Methods: Industrial production of bis(2,4-dimethylbenzoyl) peroxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The compound is often produced in specialized facilities equipped to handle the reactive nature of organic peroxides.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4-dimethylbenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including free radical polymerization of monomers like styrene and methyl methacrylate.
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent in the presence of suitable substrates.
Reduction: It is less commonly involved in reduction reactions due to its oxidizing nature.
Substitution: The peroxide bond can be cleaved under specific conditions to form substitution products.
Major Products: The major products formed from the decomposition of bis(2,4-dimethylbenzoyl) peroxide are free radicals, which can further react to form polymers or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,4-dimethylbenzoyl) peroxide is widely used as an initiator in the polymerization of various monomers. It is also employed in organic synthesis as an oxidizing agent.
Biology and Medicine: In biological research, the compound is used to study the effects of free radicals on biological systems
Industry: Industrially, bis(2,4-dimethylbenzoyl) peroxide is used in the production of plastics, rubbers, and other polymeric materials. It serves as a curing agent in the manufacture of composite materials and coatings.
Wirkmechanismus
The mechanism of action of bis(2,4-dimethylbenzoyl) peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to generate free radicals also underlies its use as an oxidizing agent in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Benzoyl peroxide: Similar in structure but with benzoyl groups instead of 2,4-dimethylbenzoyl groups.
Dicumyl peroxide: Contains cumyl groups instead of 2,4-dimethylbenzoyl groups.
Bis(2,4-dichlorobenzoyl) peroxide: Contains 2,4-dichlorobenzoyl groups instead of 2,4-dimethylbenzoyl groups.
Uniqueness: Bis(2,4-dimethylbenzoyl) peroxide is unique due to the presence of 2,4-dimethylbenzoyl groups, which impart specific reactivity and stability characteristics. This makes it particularly suitable for certain polymerization processes and industrial applications where other peroxides may not perform as effectively.
Eigenschaften
CAS-Nummer |
96436-27-0 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
(2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-7-15(13(3)9-11)17(19)21-22-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
JRKBQVTYVJXPBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)OOC(=O)C2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




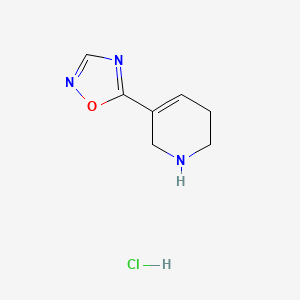
![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
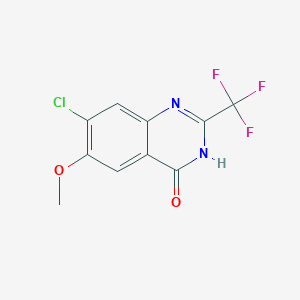
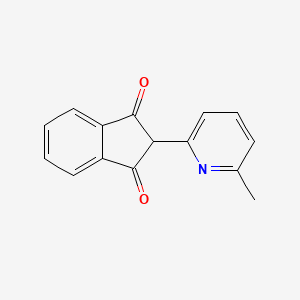
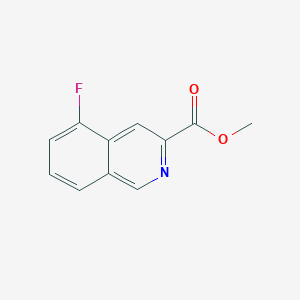
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
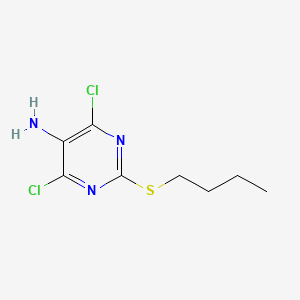
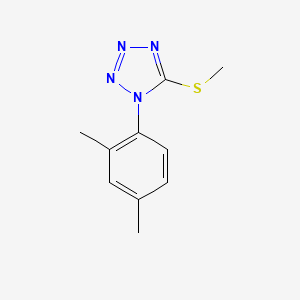
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B15330796.png)

